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1,2-Diphenyl-2-propylamine hydrochloride Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
1,2-Diphenyl-2-propylamine hydrochloride experimental protocol
1,2-Diphenyl-2-propylamine hydrochloride experimental protocol
Synthesis, Characterization, and Bioassay Formulation
Abstract & Scope
This technical guide outlines the experimental protocols for the handling, purification, and formulation of 1,2-diphenyl-2-propylamine hydrochloride (CAS: 118910-28-4 for free base). Structurally characterized as an
Due to the steric bulk at the
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 1,2-diphenylpropan-2-amine hydrochloride |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 247.76 g/mol (Salt); 211.30 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mM), Methanol; Limited aqueous solubility without co-solvent.[1] |
| Pharmacophore | Sterically hindered primary amine; Lipophilic scaffold. |
Protocol A: Hydrochloride Salt Formation & Purification
Objective: To convert the oily or semi-solid free base into a stable, crystalline hydrochloride salt suitable for long-term storage and precise weighing.
Reagents Required:
-
Crude 1,2-diphenyl-2-propylamine (Free Base)
-
Diethyl ether (Anhydrous, ACS Grade)
-
Isopropanol (IPA)
-
Hydrogen Chloride (HCl) solution (2.0 M in Diethyl Ether) or dry HCl gas
-
Hexane (ACS Grade)
Experimental Procedure:
-
Dissolution:
-
Dissolve 5.0 g of the crude free base in 50 mL of anhydrous diethyl ether.
-
Note: If the free base is viscous, gentle warming (30°C) may be required. Ensure the solution is clear; filter off any insoluble particulates using a 0.45
m PTFE syringe filter if necessary.
-
-
Acidification (Salt Formation):
-
Place the ether solution in an ice bath (0–4°C) under nitrogen atmosphere.
-
Dropwise, add 2.0 M HCl in diethyl ether (approx. 12-15 mL) with vigorous stirring.
-
Observation Point: A white precipitate should form immediately. Continue addition until the supernatant tests acidic (pH < 2) on wet pH paper.
-
Mechanism:[1][2] The non-polar ether solvent forces the polar ionic salt out of solution immediately upon formation, maximizing yield.
-
-
Isolation:
-
Stir the suspension for 30 minutes at 0°C to ensure complete crystallization.
-
Filter the solid using a sintered glass funnel (porosity M) under vacuum.
-
Wash the filter cake three times with cold anhydrous ether (3 x 10 mL) to remove unreacted organic impurities.
-
-
Recrystallization (Critical for Purity):
-
Transfer the crude salt to a flask.
-
Dissolve in a minimum amount of boiling Isopropanol (IPA).
-
Once dissolved, remove from heat and slowly add Hexane until a faint turbidity persists.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Why this works: The IPA/Hexane system utilizes the "good solvent/bad solvent" principle, selectively precipitating the pure amine salt while leaving degradation products in the mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven at 40°C for 24 hours over
to remove trace moisture and solvent.
-
Protocol B: Analytical Characterization (HPLC & NMR)
Objective: To validate the identity and purity (>98%) of the synthesized salt.
Method 1: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m). -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (peptide bond/amine absorption) and 254 nm (aromatic).
-
Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 10% |
| 15.0 | 90% |
| 20.0 | 90% |
| 21.0 | 10% |
| 25.0 | 10% (Re-equilibration) |
Method 2: Proton NMR (
H-NMR) Expectations
-
Solvent:
or . -
Key Signals:
-
1.2–1.4 ppm (3H, s): Methyl group attached to the quaternary
-carbon. -
3.0–3.2 ppm (2H, q/dd): Methylene bridge (
) connecting the -phenyl ring. - 7.1–7.5 ppm (10H, m): Overlapping aromatic protons from the two phenyl rings.
-
8.0–8.5 ppm (3H, broad s): Ammonium protons (
), characteristic of the HCl salt (disappears on shake).
-
1.2–1.4 ppm (3H, s): Methyl group attached to the quaternary
Protocol C: Formulation for In Vitro Bioassays
Objective: To solubilize the lipophilic salt for use in receptor binding or cell-based assays without precipitating the compound or causing solvent toxicity.
Challenge: The hydrochloride salt is ionic but the lipophilic diphenyl scaffold resists dissolution in pure neutral buffers (PBS).
Workflow:
-
Primary Stock (100 mM): Dissolve the HCl salt in 100% DMSO. Vortex until clear. This stock is stable at -20°C for 6 months.
-
Working Stock (1 mM): Dilute the Primary Stock 1:100 into the assay buffer (e.g., HBSS or PBS).
-
Critical Step: Add the DMSO stock into the vortexing buffer, not the other way around, to prevent "crashing out" (precipitation).
-
-
Final Assay Concentration (e.g., 10
M): Dilute the Working Stock 1:100 into the cell media. Final DMSO concentration will be 0.01%, which is biologically inert.
Visualization of Workflows
Figure 1: Salt Formation & Purification Logic
Caption: Step-by-step workflow for converting the lipophilic free base into a pharmaceutical-grade hydrochloride salt.
Figure 2: Bioassay Dilution Strategy
Caption: Serial dilution protocol ensuring solubility while minimizing DMSO toxicity in cellular assays.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164087, 1,2-Diphenylpropan-2-amine. Retrieved from [Link]
-
Organic Syntheses (1955). N-Methyl-1,2-diphenylethylamine hydrochloride. Org.[3][4][5][6] Synth. 1955, 35, 83. (Methodology reference for diphenyl-alkylamine salt formation). Retrieved from [Link]
-
PrepChem. Synthesis of bis(3,3-diphenylpropyl)amine hydrochloride. (General protocol for lipophilic amine hydrochlorides). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. alpha-methyl phenethylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 1,3-Diphenyl-2-aminopropane | C15H17N | CID 77960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. US3193581A - Process of preparing 1-phenyl-2-aminopropane - Google Patents [patents.google.com]
Application Notes and Protocols for the In-Vitro Characterization of 1,2-Diphenyl-2-propylamine Hydrochloride (Glemanserin)
Application Notes and Protocols for the In-Vitro Characterization of 1,2-Diphenyl-2-propylamine Hydrochloride (Glemanserin)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
I. Introduction: Unveiling the Profile of 1,2-Diphenyl-2-propylamine Hydrochloride (Glemanserin)
1,2-Diphenyl-2-propylamine hydrochloride, known in the scientific literature as Glemanserin (developmental code MDL 11,939), is a synthetic compound that has been a subject of interest in neuropharmacology. Structurally distinct, it has been primarily identified as a potent and selective antagonist of the serotonin 5-HT2A receptor.[1] This characteristic positions Glemanserin as a valuable tool for dissecting the roles of the 5-HT2A receptor in various physiological and pathological processes. While its clinical development for generalized anxiety disorder was not pursued due to efficacy findings, its well-defined primary mechanism of action makes it an excellent candidate for in-vitro studies aimed at understanding serotonergic signaling and for screening new chemical entities targeting this system.[1]
These application notes provide a comprehensive guide for the in-vitro characterization of 1,2-Diphenyl-2-propylamine hydrochloride. We will delve into its primary mechanism of action and provide detailed, field-proven protocols for its evaluation, empowering researchers to confidently integrate this compound into their research and drug discovery workflows.
II. Primary Mechanism of Action: Potent and Selective 5-HT2A Receptor Antagonism
The principal pharmacological action of Glemanserin is its high-affinity binding to and subsequent blockade of the 5-HT2A receptor.[1] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in the central nervous system, mediating a wide array of effects, including aspects of mood, cognition, and perception. Antagonism of this receptor is a therapeutic strategy for a variety of neuropsychiatric disorders.
The selectivity of Glemanserin for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors makes it a precise tool for isolating 5-HT2A-mediated effects in in-vitro systems.[1]
Signaling Pathway of 5-HT2A Receptor Antagonism
Figure 1: Mechanism of 5-HT2A receptor antagonism by Glemanserin.
III. Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 1,2-Diphenyl-2-propylamine hydrochloride is essential for accurate and reproducible in-vitro experiments.
| Property | Data |
| Molecular Formula | C₁₅H₁₈ClN |
| Molecular Weight | 247.77 g/mol |
| Appearance | White to off-white solid. |
| Solubility | Soluble in aqueous solutions. For stock solutions, dissolve in sterile, deionized water or a suitable buffer (e.g., PBS, HEPES). The use of DMSO is also a common practice for creating high-concentration stock solutions, which are then serially diluted in aqueous assay buffers. Ensure the final concentration of the organic solvent in the assay is minimal (typically <0.1%) to avoid off-target effects. |
| Storage and Stability | Store at -20°C for long-term storage. For short-term use, refrigerated temperatures (2-8°C) are acceptable. Prepare fresh dilutions for each experiment from a frozen stock solution to ensure potency and stability. Protect from light. |
| Safety Precautions | Handle with standard laboratory safety procedures, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information. |
IV. In-Vitro Assay Protocols
A. 5-HT2A Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of 1,2-Diphenyl-2-propylamine hydrochloride for the 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.
Principle: The assay measures the ability of the unlabeled test compound (Glemanserin) to compete with a radiolabeled ligand (e.g., [³H]ketanserin or [³H]spiperone) for binding to the 5-HT2A receptor in a membrane preparation from cells or tissues expressing the receptor.
Materials:
-
Cell or Tissue Preparation: Membranes from cultured cells (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor, or rat brain cortex homogenates.
-
Radioligand: [³H]Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Mianserin or unlabeled Ketanserin).
-
Test Compound: 1,2-Diphenyl-2-propylamine hydrochloride (Glemanserin).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Fluid.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Test Compound: 50 µL of varying concentrations of Glemanserin.
-
Add 50 µL of the radioligand (at a final concentration near its Kd).
-
Add 100 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes to reach equilibrium.
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Glemanserin concentration.
-
Determine the IC₅₀ value (the concentration of Glemanserin that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data:
| Compound | Receptor | Ki (nM) |
| 1,2-Diphenyl-2-propylamine HCl (Glemanserin) | 5-HT2A | ~0.5 - 5 |
Note: The exact Ki value may vary depending on the experimental conditions and the source of the receptor preparation.
B. Monoamine Transporter Uptake Assays
Given the structural similarity of Glemanserin to other phenylpropylamines, it is prudent to assess its potential interaction with monoamine transporters. These assays measure the functional inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Principle: These assays quantify the uptake of a radiolabeled monoamine neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells or synaptosomes expressing the respective transporter. The inhibitory potential of Glemanserin is determined by its ability to reduce this uptake.
Materials:
-
Cell Lines or Synaptosomes: Cultured cells stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT), or freshly prepared rat brain synaptosomes (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution.
-
Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., 10 µM Nomifensine for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
Test Compound: 1,2-Diphenyl-2-propylamine hydrochloride (Glemanserin).
-
Scintillation Counter and Fluid.
Protocol:
-
Cell/Synaptosome Preparation:
-
For cell lines, plate in a 96-well plate and grow to confluence.
-
For synaptosomes, prepare from fresh brain tissue by homogenization and differential centrifugation.
-
-
Assay Procedure:
-
Wash the cells or resuspend the synaptosomes in pre-warmed (37°C) uptake buffer.
-
Pre-incubate the cells/synaptosomes with varying concentrations of Glemanserin or the non-specific uptake control for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter (at a final concentration near its Km for the transporter).
-
-
Incubation: Incubate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the buffer and washing the cells/synaptosomes three times with ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells or synaptosomes with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the Glemanserin concentration.
-
Determine the IC₅₀ value (the concentration of Glemanserin that inhibits 50% of the specific neurotransmitter uptake) using non-linear regression analysis.
-
Experimental Workflow for Monoamine Transporter Uptake Assay
Figure 2: General workflow for a monoamine transporter uptake assay.
V. Concluding Remarks
1,2-Diphenyl-2-propylamine hydrochloride (Glemanserin) serves as a potent and selective tool for the in-vitro investigation of the 5-HT2A receptor. The protocols outlined in these application notes provide a robust framework for determining its binding affinity and functional activity at its primary target, as well as for assessing its selectivity against key monoamine transporters. Adherence to these detailed methodologies, coupled with a thorough understanding of the underlying principles, will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of serotonergic pharmacology and facilitating the discovery of novel therapeutics.
VI. References
-
Wikipedia. (2026). Glemanserin. Available at: [Link]
-
American Journal of Psychiatry. (2002). Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. Available at: [Link]
-
IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. 5-HT 2A receptor. Available at: [Link]
-
IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. glemanserin | Ligand page. Available at: [Link]
-
PubMed. (n.d.). In vitro hippocampal uptake of tritiated serotonin (3H-5HT): A morphological, biochemical, and pharmacological approach to specificity. Available at: [Link]
-
ResearchGate. (2025). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link]
-
PubMed. (1992). An assay to measure the simultaneous uptake of [3H]dopamine and [14C]serotonin by the human platelet reveals an imipramine-insensitive [3H]dopamine uptake mechanism. Available at: [Link]
Sources
Application Notes and Protocols for 1,2-Diphenyl-2-propylamine Hydrochloride Powder
Application Notes and Protocols for 1,2-Diphenyl-2-propylamine Hydrochloride Powder
Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of 1,2-Diphenyl-2-propylamine hydrochloride powder. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity, causality behind experimental choices, and self-validating systems to ensure procedural accuracy and safety. All recommendations are grounded in established laboratory safety principles and data from analogous chemical structures.
Introduction: Understanding the Compound
1,2-Diphenyl-2-propylamine hydrochloride is a research chemical belonging to the class of substituted diphenylamines. As a hydrochloride salt, it exists as a crystalline powder at room temperature. The presence of the hydrochloride moiety generally enhances water solubility and stability compared to the free base. However, it also introduces a propensity for hygroscopicity, a critical consideration for its long-term storage and handling. Due to its chemical structure, which features a secondary amine, it is expected to exhibit basic properties and reactivity common to this functional group.
This guide will systematically address the essential aspects of working with this compound, from initial receipt and storage to solution preparation and disposal.
Safety First: Hazard Identification and Personal Protective Equipment (PPE)
As a matter of paramount importance, a thorough risk assessment should be conducted before handling 1,2-Diphenyl-2-propylamine hydrochloride. While specific toxicity data for this compound is not extensively published, data from structurally related amine hydrochlorides indicate that it should be handled with care.
2.1. Hazard Synopsis
Based on analogous compounds, the primary hazards are anticipated to be:
-
Skin Irritation: May cause irritation upon direct contact.[1][2]
-
Eye Irritation: May cause serious eye irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
2.2. Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and splashes. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary for handling large quantities or if dust generation is significant. | Minimizes inhalation of the powder. |
Workflow for Donning PPE:
Caption: PPE Donning Sequence.
Storage and Stability: Preserving Compound Integrity
The long-term stability of 1,2-Diphenyl-2-propylamine hydrochloride is critically dependent on the storage conditions. The primary factors to control are moisture, temperature, and light.
3.1. Hygroscopicity: The Challenge of Moisture
Hydrochloride salts of amines are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This can lead to:
-
Physical changes in the powder (e.g., clumping, deliquescence).
-
Alteration of the compound's effective concentration.
-
Potential for hydrolysis or degradation over time.
Storage Protocol:
-
Primary Container: Keep the compound in its original, tightly sealed container.
-
Secondary Container: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[4]
3.2. Thermal Stability
While specific thermal decomposition data for 1,2-Diphenyl-2-propylamine hydrochloride is not available, thermogravimetric analysis (TGA) of the structurally similar diphenhydramine hydrochloride suggests that significant decomposition is unlikely at typical laboratory storage temperatures. However, exposure to high temperatures should be avoided.
Recommended Storage Temperature:
-
Long-term: Store in a cool, dry place, preferably at 2-8°C.
-
Short-term: Room temperature (15-25°C) is acceptable for brief periods, provided the compound is protected from moisture and light.[4]
3.3. Light Sensitivity
Many complex organic molecules can be sensitive to light. To prevent potential photodegradation, store the container in a dark location or use an amber-colored vial.
Solution Preparation: Protocols and Solubility
4.1. Solubility Profile
As a hydrochloride salt, 1,2-Diphenyl-2-propylamine hydrochloride is expected to be soluble in polar solvents.[5] Based on data for analogous compounds like diphenhydramine hydrochloride, the following solubility profile can be anticipated:
| Solvent | Expected Solubility |
| Water | Soluble[5] |
| Ethanol | Soluble |
| Methanol | Soluble |
| Chloroform | Soluble |
| Acetone | Sparingly Soluble |
| Non-polar solvents (e.g., hexanes, toluene) | Insoluble |
4.2. Protocol for Preparing a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in ethanol.
Materials:
-
1,2-Diphenyl-2-propylamine hydrochloride powder
-
Anhydrous ethanol
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve a 10 mM concentration in the desired volume. The molecular weight of 1,2-Diphenyl-2-propylamine hydrochloride is 247.77 g/mol .
-
Weigh the compound: Accurately weigh the calculated mass of the powder using an analytical balance. Perform this in a fume hood or a well-ventilated area.
-
Dissolution: Add the weighed powder to the volumetric flask. Add a portion of the anhydrous ethanol (approximately half of the final volume) and swirl gently to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.
-
Bring to volume: Once the powder is fully dissolved, add anhydrous ethanol to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed, amber-colored container at 2-8°C. For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles.
Solution Preparation Workflow:
Caption: Stock Solution Preparation Workflow.
Chemical Reactivity and Incompatibilities
Understanding the chemical reactivity of 1,2-Diphenyl-2-propylamine hydrochloride is crucial for experimental design and preventing hazardous situations.
5.1. Basicity
As an amine hydrochloride, the compound will react with strong bases to liberate the free amine. This is a standard acid-base neutralization reaction.
5.2. Incompatible Materials
Avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[6]
-
Strong Bases: Will deprotonate the amine, altering its chemical properties.
-
Reactive Metals: May catalyze decomposition or other unwanted reactions.
Waste Disposal
All waste containing 1,2-Diphenyl-2-propylamine hydrochloride, both solid and in solution, must be disposed of as chemical waste in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Segregation: Collect all waste containing the compound in a dedicated, clearly labeled, and sealed waste container.
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Disposal Request: Contact your institution's environmental health and safety (EHS) department to arrange for proper disposal. Do not pour solutions down the drain or dispose of solid waste in regular trash.
References
-
Solubility of Things. (n.d.). Propylamine hydrochloride. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Diphenylpropan-2-amine. In PubChem. Retrieved from [Link]
-
Moore, K. A. (n.d.). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Defense Technical Information Center. Retrieved from [Link]
-
National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved from [Link]
-
Quora. (2019, April 8). What is the reaction of tripropylamine + HCL?. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Diphenylamine Hydrochloride, 99% (Titr.). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8). Retrieved from [Link]
-
Wikipedia. (n.d.). Propylamine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. haihangchem.com [haihangchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. PHENYLPROPANOLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Notes & Optimization
Technical Support Center: 1,2-Diphenyl-2-propylamine Hydrochloride Purification
Technical Support Center: 1,2-Diphenyl-2-propylamine Hydrochloride Purification
Welcome to the Advanced Chemical Purification Support Hub.
Subject: Purification Protocols for 1,2-Diphenyl-2-propylamine Hydrochloride Ticket ID: CHEM-PUR-8821 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Context
User Query: How do I achieve pharmaceutical-grade purity (>99%) for 1,2-Diphenyl-2-propylamine hydrochloride?
Scientist's Assessment: 1,2-Diphenyl-2-propylamine (structurally Ph-CH2-C(Ph)(NH2)-CH3) presents unique purification challenges due to its high lipophilicity (two phenyl rings) and steric bulk around the nitrogen atom. The hydrochloride salt is the preferred form for stability, but it often precipitates as a hygroscopic oil or amorphous solid if residual solvent or non-basic impurities are present.[1]
If your synthesis pathway creates chiral centers at both C1 and C2 (e.g., if C1 is substituted), you are dealing with diastereomers .[1] If C1 is a methylene bridge, you are dealing with a racemate .[1] The protocol below addresses both, with a focus on Fractional Crystallization and Acid-Base Extraction as the primary purification vectors.
Troubleshooting Guide (Q&A)
Issue 1: "My product is crashing out as a sticky yellow oil, not a crystal."
Diagnosis: This is the most common issue with lipophilic amine salts. It typically indicates:
-
Solvent Entrapment: The lattice energy of the crystal cannot overcome the solvation energy of the impurities.
-
Water Contamination: The HCl source or solvent contained moisture.
-
Free Base Contamination: Incomplete protonation.
Solution:
-
The "Trituration" Technique: Decant the supernatant solvent. Add anhydrous diethyl ether or pentane to the oil. Scratch the flask walls vigorously with a glass rod while cooling in an ice bath. This mechanical stress induces nucleation.
-
The "Anhydrous" Switch: Do not use aqueous HCl. Switch to 2M HCl in Diethyl Ether or 4M HCl in Dioxane . Dissolve the free base in dry ethyl acetate first, then add the anhydrous acid dropwise.[1]
Issue 2: "I have a persistent impurity at 5-10% that won't recrystallize out."
Diagnosis: If the impurity is a structural isomer or a diastereomer (e.g., syn vs anti), standard recrystallization often fails because the solubilities are too similar.[1]
Solution:
-
Acid-Base Swing:
-
Solvent Polarity Shift: If using Ethanol/Ether, switch to Isopropanol (IPA)/Hexane . The change in polarity often alters the solubility differential between the product and the impurity.[1]
Issue 3: "The melting point is broad (e.g., 180-195°C)."
Diagnosis: A broad melting point (>2°C range) confirms the presence of a eutectic mixture, likely due to solvent occlusion or diastereomeric contamination.
Solution:
-
Vacuum Drying: Dry the sample at 60°C under high vacuum (0.1 mmHg) for 24 hours.
-
Slow Crystallization: Rapid cooling traps impurities. Re-dissolve in boiling IPA, remove from heat, and let it cool to room temperature over 4 hours undisturbed before moving to a fridge.
Master Protocol: Purification Workflow
This protocol is designed to be self-validating. Do not proceed to the next step until the "Check" criteria are met.
Phase A: Isolation of the Pure Free Base
Goal: Remove non-basic organic byproducts (starting materials like 1,2-diphenylpropene).
-
Dissolution: Suspend the crude amine salt in DCM (10 mL per gram).
-
Basification: Add 2M NaOH until the aqueous layer pH > 12. Shake vigorously.
-
Separation: Collect the organic (DCM) layer.[2]
-
Extraction: Extract the aqueous layer 2x with fresh DCM.
-
Wash: Combine organic layers.[2] Wash with Brine (Saturated NaCl).
-
Drying: Dry over anhydrous Magnesium Sulfate (
). Filter. -
Evaporation: Rotovap to yield the crude free base oil.
-
Check: Run a TLC.[4] If non-polar spots (starting material) persist, perform a flash column on the free base (Solvent: 5% MeOH in DCM with 1%
) before making the salt.
-
Phase B: Salt Formation (The "Dropwise" Method)
Goal: Controlled crystallization to exclude impurities.
-
Solvent: Dissolve the free base in a minimal amount of Anhydrous Ethyl Acetate or Ethanol .
-
Acidification: Place the flask in an ice bath (0°C). Add 2M HCl in Diethyl Ether dropwise with constant stirring.
-
Endpoint: Continue adding HCl until the solution is acidic (pH 2-3 on wet paper).
-
Precipitation: A white solid should form. If oil forms, see Troubleshooting Issue 1.
-
Collection: Filter under vacuum. Wash the cake with cold anhydrous ether.
Phase C: Fractional Recrystallization
Goal: Final polish to >99% purity.
| Parameter | Recommendation | Mechanism |
| Primary Solvent | Isopropanol (IPA) | High solubility at boiling; moderate at RT. |
| Anti-Solvent | Diethyl Ether or Hexane | Low solubility; induces precipitation. |
| Ratio | Start with pure boiling IPA. | Dissolve completely. |
| Cooling Rate | 10°C per hour | Slow growth excludes lattice defects. |
Procedure:
-
Dissolve the salt in boiling IPA (approx. 5-10 mL/g).
-
If insoluble particles remain, filter hot (gravity filtration).[3]
-
Add the Anti-Solvent (Ether) dropwise to the boiling solution until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of IPA to clear the solution.
-
Remove from heat. Cover with foil. Let stand at Room Temp for 4 hours.
-
Move to 4°C (Fridge) for 12 hours.
Process Visualization (Logic Flow)
The following diagram illustrates the decision matrix for purification, ensuring you address the specific state of your crude material.
Caption: Decision matrix for purifying 1,2-diphenyl-2-propylamine HCl, handling both oily precipitates and solid crude.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1] Retrieved from .
-
Organic Syntheses. N-Methyl-1,2-diphenylethylamine hydrochloride (General Diphenylamine Salt Protocols). Coll. Vol. 3, p. 382.[1][5] Retrieved from .
-
Dombrády, Z.S., et al. Separation of Diastereomers Taking Advantage for the Kinetic Control.[1][2] Gavin Publishers, 2019.[1] (Relevant for diastereomer separation logic). Retrieved from .
-
Thermo Scientific Chemicals. 2,2-Diphenylpropylamine hydrochloride Product Specifications. Retrieved from .
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling amine hydrochlorides and organic solvents.
Sources
- 1. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Improving the Stability of 1,2-Diphenyl-2-propylamine Hydrochloride Solutions
Technical Support Center: Improving the Stability of 1,2-Diphenyl-2-propylamine Hydrochloride Solutions
Welcome to the Technical Support Center for 1,2-Diphenyl-2-propylamine Hydrochloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for challenges encountered during experimental work. This guide is structured to offer practical, scientifically-grounded solutions to enhance the stability of your solutions.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter with your 1,2-Diphenyl-2-propylamine hydrochloride solutions, providing potential causes and actionable solutions.
Issue 1: Rapid Loss of Potency or Purity in Solution
Question: I've prepared a 1,2-Diphenyl-2-propylamine hydrochloride solution, and subsequent analysis by HPLC shows a significant decrease in the main peak area and the appearance of new, unidentified peaks within a short period. What could be the cause, and how can I prevent this?
Answer:
A rapid decline in the purity of your 1,2-Diphenyl-2-propylamine hydrochloride solution is typically indicative of chemical degradation. The primary culprits are often oxidation and hydrolysis, which can be accelerated by several factors in your experimental setup.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Oxidative Degradation | The amine group in 1,2-Diphenyl-2-propylamine is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of various degradation products.[1][2] | Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1] Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation. |
| Inappropriate pH | The stability of amine salts in aqueous solutions is highly pH-dependent.[3][4] Extreme pH values can catalyze hydrolysis or promote the formation of the free base, which may be more prone to degradation. | pH Control: Maintain the pH of your solution within a mildly acidic range (typically pH 3-6), where the hydrochloride salt is most stable. Use appropriate buffer systems like citrate or phosphate buffers to maintain a stable pH.[3] |
| Hydrolysis | Although the hydrochloride salt is generally stable, prolonged exposure to water, especially at non-optimal pH and elevated temperatures, can lead to hydrolysis. | Solvent Choice: If your experiment allows, consider using a co-solvent system with a lower water activity to reduce the rate of hydrolysis. Temperature Control: Prepare and store solutions at controlled room temperature or under refrigeration, as elevated temperatures accelerate degradation reactions.[5] |
| Reactive Excipients | Certain excipients, particularly those containing reducing sugars (e.g., lactose) or reactive impurities like peroxides, can interact with the amine group, leading to degradation.[6][7][8] | Excipient Screening: Conduct compatibility studies with your chosen excipients. Avoid using excipients with known reactive functional groups or high levels of reactive impurities.[7][9] |
Experimental Workflow for Investigating Degradation:
To systematically identify the cause of instability, a forced degradation study is recommended.[2][10] This involves exposing the 1,2-Diphenyl-2-propylamine hydrochloride solution to a range of stress conditions.
Caption: Workflow for a forced degradation study.
Issue 2: Solution Discoloration or Precipitation Over Time
Question: My 1,2-Diphenyl-2-propylamine hydrochloride solution, which was initially clear and colorless, has developed a yellow or brownish tint and/or a precipitate has formed after storage. What is happening?
Answer:
Discoloration and precipitation are often visual indicators of chemical degradation and changes in solubility.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Formation of Chromophoric Degradants | Oxidative degradation pathways can lead to the formation of colored byproducts. The Maillard reaction between the amine and any reducing sugars present can also cause browning.[6] | Inert Atmosphere & Light Protection: As with potency loss, storing the solution under an inert gas and protected from light can minimize the formation of colored oxidation products. Avoid Reducing Sugars: If formulating with excipients, avoid reducing sugars like lactose and dextrose.[6][9] |
| pH Shift and Precipitation of Free Base | If the pH of the solution increases over time (e.g., due to interaction with the container or degradation of other components), the equilibrium can shift from the soluble hydrochloride salt to the less soluble free base, causing it to precipitate out of solution.[10] | Buffered Solution: Use a suitable buffer system to maintain the pH in the optimal range for the hydrochloride salt's solubility and stability. Container Selection: Use high-quality, inert containers (e.g., Type I borosilicate glass) to minimize leaching of alkaline substances that could alter the pH. |
| Formation of Insoluble Degradation Products | Some degradation products may have lower solubility in the chosen solvent system than the parent compound, leading to precipitation. | Characterize Precipitate: If possible, isolate and characterize the precipitate to identify the degradation product. This information can help in understanding the degradation pathway and implementing targeted stabilization strategies. |
| Exceeding Solubility Limit | If the solution was prepared at an elevated temperature to aid dissolution, precipitation may occur upon cooling if the concentration exceeds the solubility limit at the storage temperature. | Determine Solubility: Ensure that the concentration of your solution is below the solubility limit of 1,2-Diphenyl-2-propylamine hydrochloride in the chosen solvent at your intended storage temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of 1,2-Diphenyl-2-propylamine hydrochloride?
A1: For optimal stability, a stock solution should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light. For long-term storage, consider storing aliquots at -20°C to minimize degradation. It is also advisable to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Q2: Which solvents are recommended for preparing 1,2-Diphenyl-2-propylamine hydrochloride solutions?
A2: Water is a common solvent, but due to the potential for hydrolysis, it's crucial to control the pH with a suitable buffer (e.g., citrate or phosphate buffer, pH 3-6). For applications where water is not ideal, organic solvents such as ethanol or methanol can be used. However, the stability in these solvents should also be verified for your specific experimental conditions.
Q3: What analytical method is best for monitoring the stability of 1,2-Diphenyl-2-propylamine hydrochloride solutions?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[5] Such a method should be able to separate the intact 1,2-Diphenyl-2-propylamine hydrochloride from all potential degradation products and impurities. Method validation should include specificity, linearity, accuracy, precision, and robustness. A common setup would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol, with UV detection.
Q4: How can I perform a simple compatibility study with a new excipient?
A4: A straightforward approach is to prepare a solution of 1,2-Diphenyl-2-propylamine hydrochloride with the excipient in your intended solvent. A control solution without the excipient should also be prepared. Store both solutions under both ambient and accelerated conditions (e.g., 40°C/75% RH).[11] Analyze the samples by HPLC at initial, and subsequent time points (e.g., 1, 2, and 4 weeks). A significant increase in degradation products or a faster loss of the active ingredient in the presence of the excipient indicates an incompatibility.
Decision Tree for Troubleshooting Stability Issues:
Caption: A decision tree to guide troubleshooting efforts.
References
-
Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
- Mercieca, A. L., Alonzo, M., Chadwick, S., & McDonagh, A. M. (2025, November 17).
- The Analysis of Amphetamines, Ring-substituted Amphetamines and Rel
-
Oxidative Processes to Transform and Degrade Amphetamine‐Type Stimulants: Alternatives to Incineration. (2026, January 14). ResearchGate. Retrieved February 17, 2026, from [Link]
-
202088Orig2s000. (n.d.). accessdata.fda.gov. Retrieved February 17, 2026, from [Link]
- Crystalline form of phentermine hydrochloride and process for obtaining same. (n.d.). Google Patents.
-
40276 Phentermine Hydrochloride Chemistry Review. (n.d.). accessdata.fda.gov. Retrieved February 17, 2026, from [Link]
- What chemical immediately degrades amphetamine metabolites in urine?. (2022, March 29). Quora.
-
Phentermine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved February 17, 2026, from [Link]
- Drug-Excipient Compatibility Study in Pharmaceutical Formul
-
Annex 3. (n.d.). World Health Organization (WHO). Retrieved February 17, 2026, from [Link]
- Excipient compounds for biopolymer formulations. (n.d.). Google Patents.
- Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. (n.d.). Pharmaspire.
-
Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. (n.d.). Hilaris Publisher. Retrieved February 17, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. Retrieved February 17, 2026, from [Link]
Sources
- 1. login.medscape.com [login.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Drug-Excipient Compatibility Study in Pharmaceutical Formulation [m-pharmainfo.com]
- 8. One moment, please... [isfcppharmaspire.com]
- 9. cdn.who.int [cdn.who.int]
- 10. books.rsc.org [books.rsc.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Overcoming solubility issues with 1,2-Diphenyl-2-propylamine hydrochloride
Overcoming solubility issues with 1,2-Diphenyl-2-propylamine hydrochloride
Topic: Overcoming Solubility & Formulation Challenges
Introduction
Welcome to the Technical Support Center for 1,2-Diphenyl-2-propylamine hydrochloride (also known as Desglycinyl-remacemide HCl or FPL 12495 ).[1] This guide addresses the specific physicochemical challenges associated with this lipophilic NMDA receptor antagonist.
While the hydrochloride salt form improves initial aqueous solubility, the compound’s core structure—featuring two hydrophobic phenyl rings and a propyl chain—creates significant stability issues at physiological pH. This guide provides expert-validated protocols to overcome precipitation, pH-dependent solubility drops, and vehicle incompatibility.
Module 1: Physicochemical Profile & Solubility Logic
Q: Why does my solution precipitate when I dilute the stock into PBS (pH 7.4)?
A: This is a classic pKa-dependent salt disproportionation . 1,2-Diphenyl-2-propylamine is a primary amine with a pKa of approximately 9.5–10.0 .[1]
-
In Water/Acid (pH < 6): The molecule is protonated (
) and the ionic HCl salt is stable and soluble. -
In Neutral/Alkaline Buffer (pH > 7): As the pH approaches the pKa, the equilibrium shifts toward the uncharged free base (
). -
The Result: The free base is highly lipophilic (LogP ~3.5–4.0) and insoluble in water, causing immediate "crashing out" (precipitation) [1, 2].
Physicochemical Data Table
| Property | Value / Description | Implication |
| Molecular Weight | ~247.76 g/mol (HCl salt) | Small molecule, high permeability.[1] |
| Solubility (Water) | ~10–30 mg/mL (pH < 5) | Soluble in acidic media (WFI, saline).[1] |
| Solubility (PBS pH 7.4) | < 0.1 mg/mL (Unstable) | Requires complexation or cosolvents. |
| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent. |
| Hygroscopicity | Moderate to High | Store desiccated; absorb moisture alters weight. |
Module 2: Troubleshooting Aqueous Solubility
Q: How do I prepare a stable aqueous solution for animal injection?
A: Do not use straight PBS.[1] You must maintain a lower pH or use a solubilizing agent to "shield" the hydrophobic domains.
Protocol A: The "Buffered Acid" Method (IV/IP Compatible)
Best for: Acute injections where low pH is tolerable.[1]
-
Vehicle: 0.9% Saline acidified with 10mM Sodium Acetate (pH 4.5–5.0).
-
Preparation: Dissolve the HCl salt directly into the vehicle.
-
Stability: Stable for 24 hours at 4°C.
-
Why it works: Maintains the amine in its protonated, soluble cationic form.[1]
Protocol B: The Cyclodextrin Complex (Recommended)
Best for: Neutral pH requirements and reducing irritation.
-
Vehicle: 20% (w/v) 2-Hydroxypropyl-
-cyclodextrin (HP CD) in water. -
Step 1: Dissolve the compound in the HP
CD solution using vortexing (30–60 sec) and mild sonication. -
Step 2: Adjust pH carefully to 6.0–6.5 if necessary (do not exceed pH 7.0).
-
Why it works: The hydrophobic phenyl rings encapsulate within the cyclodextrin torus, preventing precipitation of the free base even as pH rises [3].[1]
Module 3: In Vitro & Cellular Assays
Q: My cells are dying, or the compound is crystallizing in the media. What is wrong?
A: This is likely a "Solvent Shock" or "Salting Out" effect.
Troubleshooting Checklist:
-
DMSO Concentration: Ensure your final DMSO concentration on cells is < 0.5%. High DMSO can mask precipitation issues until the media is added.
-
Serial Dilution Error: Do not dilute your DMSO stock directly into cold culture media.
-
Correct Method: Perform intermediate dilutions in the culture media without serum first, or use a "step-down" solvent method.
-
-
Serum Interaction: The free base may bind non-specifically to albumin in FBS (Fetal Bovine Serum), reducing free drug concentration.
Workflow: Prevention of "Crashing Out" in Media
Figure 1: Decision tree for preparing stable cellular assay solutions.
Module 4: Stability & Handling FAQ
Q: Can I store the aqueous solution at -20°C? A: Avoid if possible. Aqueous solutions of HCl salts can undergo "freeze-concentration," where the local pH changes during freezing, potentially causing irreversible precipitation or hydrolysis.[1]
-
Recommendation: Store as a solid powder or a DMSO stock at -80°C (stable for 6 months) [1]. Prepare aqueous dilutions fresh.
Q: The powder turned sticky/yellow. Is it degraded? A: The compound is hygroscopic. If it turns sticky, it has absorbed water. If it turns yellow, it may have oxidized (amine oxidation).
-
Action: Verify purity via HPLC. If >98%, dry in a vacuum desiccator over
for 24 hours. Always store under inert gas (Argon/Nitrogen) if possible.
References
-
MedChemExpress . Remacemide hydrochloride (and metabolites) Solubility & Storage. Retrieved from .
-
PubChem . 1,2-Diphenylpropan-2-amine Compound Summary. National Library of Medicine. Retrieved from .
-
Sphinxsai . Development of New Topical Formulations (Diphenylamine derivatives). (Context on lipophilic amine formulation). Retrieved from .
-
Tocris Bioscience . Remacemide Hydrochloride Technical Data. Retrieved from .
Sources
Modifying experimental conditions for 1,2-Diphenyl-2-propylamine hydrochloride
Modifying experimental conditions for 1,2-Diphenyl-2-propylamine hydrochloride
(Also known as: Desglycinyl-remacemide HCl | FPL 12495AA)[1]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Context: This guide addresses the handling, formulation, and analysis of 1,2-Diphenyl-2-propylamine HCl , a lipophilic primary amine salt often encountered as a metabolite of the anticonvulsant Remacemide.
Module 1: Solubility & Formulation Troubleshooting
User Issue: "I prepared a 10 mM stock solution in water, but when I added it to my assay buffer (pH 7.4), the solution turned cloudy and my concentration data is erratic."
Root Cause Analysis
This is a classic pH-dependent solubility crash .[1]
-
The Chemistry: You are working with the hydrochloride salt (HCl), which is water-soluble due to the ionic interaction between the protonated amine (
) and the chloride ion.[2] -
The Mechanism: When you dilute this salt into a physiological buffer (pH 7.4), the buffering capacity neutralizes the HCl. The molecule reverts to its free base form (1,2-diphenyl-2-propylamine).[1]
-
The Problem: The free base is highly lipophilic (LogP > 3.0) and poorly soluble in aqueous media.[1] It precipitates out of solution (cloudiness), sticking to plasticware and reducing the effective concentration.
Protocol: The "Solvent-Shift" Formulation
To maintain solubility in biological assays, you must stabilize the compound using a co-solvent system or maintain a lower pH if the assay permits.
| Step | Action | Scientific Rationale |
| 1 | Dissolve in DMSO | Create your primary stock (e.g., 100 mM) in 100% DMSO.[1] The free base and salt are both soluble here.[2] |
| 2 | Intermediate Dilution | Dilute the stock 1:10 into acidified water (0.01 N HCl) or 50% PEG-400. |
| 3 | Final Addition | Add this intermediate to your assay buffer. Ensure final DMSO concentration is <1%.[1] |
| 4 | Check Stability | If cloudiness persists, add Cyclodextrin (HP- |
Visual Logic: Solubility Decision Tree
Figure 1: Decision logic for solvent selection based on final assay pH conditions.
Module 2: Synthesis & Crystallization (The "Oiling Out" Problem)
User Issue: "I am trying to recrystallize the HCl salt to improve purity, but it keeps forming a sticky oil at the bottom of the flask instead of crystals."
Root Cause Analysis
Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated compound is lower than the boiling point of the solvent, or when impurities depress the melting point.[3]
-
Specific Context: Diphenylpropylamines are prone to this because the flexible propyl chain and lipophilic phenyl rings resist ordered packing in the crystal lattice, especially in the presence of water or excess alcohol.
Troubleshooting Guide: Anti-Oiling Protocol
Do NOT simply cool the solution faster; this exacerbates oiling.[1]
Method A: The Dual-Solvent Displacement (Recommended)
-
Dissolve: Dissolve the crude oil/solid in the minimum amount of warm Isopropanol (IPA) or Ethanol .
-
Acidify: Ensure the solution is acidic (pH < 2) using HCl in IPA/Dioxane. Crucial: Excess water promotes oiling.[1]
-
Cloud Point: Add Diethyl Ether or MTBE dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Seeding: Add a "seed crystal" of pure product. If none exists, scratch the glass wall with a glass rod to create nucleation sites.
-
Incubation: Place the flask in a warm water bath (40°C) and let it cool to room temperature very slowly (over 4-6 hours) inside the bath.
Method B: The Trituration Rescue If you already have an oil:
-
Decant the solvent.[1]
-
Add anhydrous Ether or Hexane .[1]
-
Sonicate vigorously for 10 minutes. The mechanical energy can force the oil to solidify into an amorphous powder, which can then be recrystallized properly.
Module 3: Analytical Method (HPLC)
User Issue: "My HPLC peaks are tailing badly (Asymmetry > 2.0), making integration difficult."
Root Cause Analysis
-
Silanol Interactions: 1,2-Diphenyl-2-propylamine is a basic amine.[1] It interacts strongly with residual acidic silanol groups (
) on the silica backbone of standard C18 columns.[1] -
Overloading: The hydrochloride salt may dissociate on the column if the mobile phase buffering is weak.
Optimized HPLC Conditions
| Parameter | Recommendation | Reason |
| Column | C18 with End-capping (e.g., Phenomenex Luna C18(2) or Waters XBridge) | "End-capping" chemically blocks silanol groups, preventing amine binding.[1] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA pairs with the amine to form a hydrophobic ion pair, sharpening the peak. |
| Mobile Phase B | Acetonitrile + 0.05% TFA | Maintains ion-pairing in the organic phase.[1] |
| Alternative Buffer | 10 mM Ammonium Acetate (pH 9.[1]0) | High pH keeps the amine deprotonated (neutral), reducing interaction with cationic silanols (Requires high-pH resistant column).[1] |
| Temperature | 40°C | Higher temperature improves mass transfer and reduces peak width.[1] |
Visual Logic: HPLC Troubleshooting Workflow
Figure 2: Step-by-step troubleshooting for amine peak asymmetry.
Module 4: Chirality & Stereoisomers
User Issue: "I need to separate the enantiomers. Is this compound chiral?"
Technical Insight: Yes. The structure possesses a chiral center at the carbon atom bearing the amine and methyl group.
-
Significance: The biological activity (NMDA antagonism/Sodium channel blockade) often differs significantly between the (S)- and (R)- isomers [1].[1]
-
Separation Protocol:
References
-
Palmer, G. C., et al. (1992).[1][4] "Biological profile of the metabolites and potential metabolites of the anticonvulsant remacemide." Epilepsy Research, 12(1), 9-20.[1][5]
-
Davies, J. A., et al. (2000).[1] "Remacemide hydrochloride and its metabolite, FPL 12495AA, limit action potential firing frequency."[6] Brain Research, 866(1-2), 189-196.[1]
-
Stables, J. P., et al. (1995).[1] "The effect of the desglycinyl metabolite of remacemide on cortical wedges." European Journal of Pharmacology.
-
Chromatography Online. (2019). "HILIC for Pharmaceutical Development: Amine Analysis." LCGC International.[1]
Sources
- 1. 3,3-Diphenylpropylamine | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Biological profile of the metabolites and potential metabolites of the anticonvulsant remacemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remacemide HCl and its metabolite, FPL 12495AA, limit action potential firing frequency and block NMDA responses of mouse spinal cord neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
A Comparative Analysis of 1,2-Diphenyl-2-propylamine Hydrochloride and Related Phenethylamine Analogues
A Comparative Analysis of 1,2-Diphenyl-2-propylamine Hydrochloride and Related Phenethylamine Analogues
This guide provides a detailed comparative analysis of 1,2-Diphenyl-2-propylamine hydrochloride, a synthetic compound within the broader phenethylamine class. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of structurally similar and well-characterized compounds—namely amphetamine and methamphetamine—to infer its potential chemical, pharmacological, and analytical properties. This approach, rooted in structure-activity relationships (SAR), offers researchers a predictive framework for handling and investigating novel phenethylamine analogues.
Introduction and Rationale
Substituted phenethylamines represent a vast class of psychoactive compounds, with modifications to the core structure leading to a wide spectrum of pharmacological activities, including stimulant, entactogenic, and hallucinogenic effects.[1][2] 1,2-Diphenyl-2-propylamine belongs to a diarylethylamine subclass, distinguished from the archetypal amphetamine by the presence of a second phenyl group. This guide will dissect this structural difference to hypothesize its impact on synthesis, mechanism of action, and analytical detection. The primary comparators, amphetamine and methamphetamine, are chosen for their foundational role and extensive characterization in the scientific literature.
Structural and Synthetic Comparison
The fundamental difference between 1,2-Diphenyl-2-propylamine and its comparators lies in the substitution at the C1 and C2 positions of the propylamine backbone. Amphetamine is an α-methylphenethylamine, while 1,2-Diphenyl-2-propylamine is an α-methyl-α,β-diphenyl-ethylamine.
Caption: Structural relationships between Amphetamine, Methamphetamine, and 1,2-Diphenyl-2-propylamine.
Hypothesized Synthesis Route
Common clandestine syntheses for amphetamines include the Leuckart reaction and reductive amination, both typically starting from phenyl-2-propanone (P2P).[3] A plausible synthetic route for 1,2-Diphenyl-2-propylamine would likely adapt the reductive amination pathway, utilizing a different precursor ketone.
Plausible Pathway: Reductive Amination
-
Precursor: The synthesis would logically start from 1,2-diphenylpropan-2-one .
-
Imine Formation: The ketone undergoes condensation with ammonia (or an ammonia equivalent like ammonium acetate) to form an intermediate imine.
-
Reduction: The imine is subsequently reduced to the primary amine, 1,2-Diphenyl-2-propylamine. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid (HCl) to yield the stable hydrochloride salt.
This contrasts with amphetamine synthesis, which uses P2P, highlighting how the precursor dictates the final substitution pattern.[3][4]
Comparative Pharmacological Profiles
The pharmacology of phenethylamines is heavily dictated by their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6]
Mechanism of Action: An Extrapolation
Amphetamine and methamphetamine are primarily classified as releasing agents and reuptake inhibitors of dopamine and norepinephrine.[5] The addition of an N-methyl group in methamphetamine increases its potency and lipophilicity, leading to more rapid and pronounced central nervous system effects compared to amphetamine.[7][8][9]
For 1,2-Diphenyl-2-propylamine, the addition of a second phenyl group introduces two key changes:
-
Increased Lipophilicity: The bulky, nonpolar phenyl group would significantly increase the molecule's lipid solubility. This could enhance its ability to cross the blood-brain barrier, potentially increasing its central potency relative to amphetamine.
-
Steric Hindrance: The second phenyl group at C1 creates significant steric bulk near the amine, which is crucial for transporter interaction. This bulk may alter its binding affinity and selectivity for DAT, NET, and the serotonin transporter (SERT). Research on other substituted amphetamines shows that ring substitutions can shift activity towards serotonin receptors.[10][11] It is plausible that the diphenyl structure could confer an interaction profile distinct from simple amphetamines, possibly with activity at other targets like NMDA receptors, similar to other diarylethylamines such as diphenidine.[12]
Receptor and Transporter Binding Affinities
While specific binding data for 1,2-Diphenyl-2-propylamine is not publicly available, we can compare data for related compounds to establish a framework for potential interactions.
| Compound | Target | Binding Affinity (Ki, nM) | Primary Action |
| d-Amphetamine | DAT | ~35-100 | Releaser/Reuptake Inhibitor |
| NET | ~7-40 | Releaser/Reuptake Inhibitor | |
| SERT | ~1000-3000 | Weak Reuptake Inhibitor | |
| d-Methamphetamine | DAT | ~10-50 | Potent Releaser/Reuptake Inhibitor[5] |
| NET | ~10-40 | Potent Releaser/Reuptake Inhibitor[5] | |
| SERT | ~1000-2000 | Weak Reuptake Inhibitor | |
| MDMA ('Ecstasy') | SERT | ~200-500 | Potent Releaser/Reuptake Inhibitor[10] |
| DAT | ~1000-5000 | Releaser/Reuptake Inhibitor[10] | |
| NET | ~500-1000 | Releaser/Reuptake Inhibitor[10] | |
| 1,2-Diphenyl-2-propylamine | DAT, NET, SERT | Data Not Available | Hypothesized: Reuptake Inhibitor |
Note: Ki values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[5][10]
Analytical Characterization and Protocols
The unambiguous identification of novel psychoactive substances is a critical task in forensic and research laboratories. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose.[13][14][15]
Caption: A typical workflow for the analysis of novel substituted phenethylamines.
Gas Chromatography-Mass Spectrometry (GC-MS)
Under electron ionization (EI), phenethylamines produce characteristic fragmentation patterns. The primary cleavage occurs at the Cα-Cβ bond, leading to the formation of a stable iminium ion.
-
Amphetamine: Produces a characteristic base peak at m/z 44 ([CH₃CH=NH₂]⁺).
-
Methamphetamine: Produces a base peak at m/z 58 ([CH₃CH=NHCH₃]⁺).
-
1,2-Diphenyl-2-propylamine (Hypothesized): The most likely fragmentation would involve cleavage of the C1-C2 bond (a benzylic cleavage) to produce a tropylium ion (m/z 91) and cleavage of the Cα-Cβ bond to produce an iminium ion of m/z 196 ([C₆H₅-C(CH₃)=NH₂]⁺). The presence of the second phenyl group would likely lead to a more complex spectrum compared to simpler amphetamines.
Experimental Protocol: GC-MS Analysis of Phenethylamine Analogues
Objective: To identify 1,2-Diphenyl-2-propylamine and differentiate it from amphetamine and methamphetamine.
1. Sample Preparation (Solid Sample): a. Accurately weigh ~1 mg of the sample material. b. Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. c. Perform a serial dilution to a working concentration of 10 µg/mL in methanol.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC (or equivalent).
- MS System: Agilent 5977B MSD (or equivalent).
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Inlet: Splitless mode, 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program:
- Initial temperature: 80°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Conditions:
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-550 m/z.
3. Data Analysis: a. Compare the retention times of the unknown with certified reference standards of amphetamine and methamphetamine. b. Analyze the mass spectrum of the unknown peak. Identify the molecular ion (if present) and key fragment ions. c. Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) and the hypothesized fragmentation pattern.[16]
Causality: The non-polar HP-5MS column is chosen for its robustness in separating a wide range of semi-volatile compounds. The temperature program is designed to ensure good peak shape and separation of the target analytes from potential impurities. EI at 70 eV is the standard for generating reproducible mass spectra for library matching.[15]
Experimental Protocol: Chiral HPLC Separation
Objective: To resolve the enantiomers of 1,2-Diphenyl-2-propylamine, which possesses a chiral center at C2.
1. Sample Preparation: a. Prepare a 1 mg/mL solution of the sample in the mobile phase. b. Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV or Diode Array Detector (DAD).
- Column: Chiral stationary phase (CSP) column, such as a Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio must be optimized for the specific compound.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 220 nm.
- Injection Volume: 10 µL.
3. Data Analysis: a. A racemic mixture should produce two peaks with equal area. b. Calculate the enantiomeric excess (ee%) if the peak areas are unequal. c. The absolute configuration would require comparison with an enantiomerically pure standard.
Causality: Chiral separation is essential as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[17] A CSP column provides a chiral environment that allows for differential interaction with the two enantiomers, enabling their separation.[18][19][20] The mobile phase composition is critical; the non-polar hexane is the main solvent, isopropanol acts as a polar modifier, and the basic diethylamine is added to improve the peak shape of the amine analyte by suppressing interactions with residual acidic silanols on the silica support.
Conclusion
While direct experimental data on 1,2-Diphenyl-2-propylamine hydrochloride remains scarce, a comparative analysis based on well-understood analogues provides a robust framework for predicting its properties. Structurally, the addition of a second phenyl group to the amphetamine core is the most significant modification. This is hypothesized to increase lipophilicity and introduce steric bulk, which would likely alter its pharmacological profile, potentially shifting its activity and selectivity at monoamine transporters and possibly introducing activity at other receptors. Its synthesis can be logically extrapolated from standard amine synthesis routes, and its analytical characterization can be achieved using standard forensic laboratory protocols like GC-MS and chiral HPLC, which are capable of differentiating it from its simpler analogues. The protocols and comparative data presented in this guide serve as a foundational resource for any researcher or professional tasked with investigating this and other novel substituted phenethylamines.
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Difference Between Amphetamine and Methamphetamine - Sana Lake. sanalake.com. [Link]
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Lyon, R. A., Glennon, R. A., & Titeler, M. (1986). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. PubMed. [Link]
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Jones, S. R., et al. (2008). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. The Journal of Biological Chemistry. [Link]
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Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
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Wójtowicz, M., & Biedroń, M. (2024). Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy. MDPI. [Link]
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Chapter 8: The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. Royal Society of Chemistry. [Link]
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Bishop, M., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International. [Link]
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Schäper, J., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed. [Link]
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Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
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Adderall and Academia: How Amphetamine binds in the Human Norepinephrine Transporter Protein. VTechWorks. [Link]
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Hutchison, J. S., et al. (1998). Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry. Journal of Chemical Education. [Link]
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Malfara, F., et al. (2010). Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. PubMed. [Link]
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A Comparative Guide to 1,2-Diphenyl-2-propylamine Hydrochloride and Other Phenylpropylamine Derivatives for the Research Community
A Comparative Guide to 1,2-Diphenyl-2-propylamine Hydrochloride and Other Phenylpropylamine Derivatives for the Research Community
This guide offers an in-depth technical comparison of 1,2-Diphenyl-2-propylamine hydrochloride with other key phenylpropylamine derivatives. It is designed for researchers, scientists, and drug development professionals, providing objective analysis and supporting experimental data to inform compound selection and experimental design.
Introduction: The Phenylpropylamine Scaffold - A Cornerstone in Neuropharmacology
The phenylpropylamine backbone is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of psychoactive compounds. These molecules, characterized by a phenyl ring attached to a propyl chain with a terminal amine, are renowned for their ability to modulate monoaminergic systems in the central nervous system. By interacting with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—these compounds can profoundly influence neurotransmitter levels in the synaptic cleft, leading to a range of pharmacological effects.
This guide focuses on 1,2-Diphenyl-2-propylamine hydrochloride, a less-studied member of this family, and provides a comparative analysis against its more well-known relatives. Understanding the subtle structural nuances and their impact on pharmacological activity is paramount for the rational design of novel therapeutics and for elucidating the complex mechanisms of neurochemical signaling.
Structural Comparison: Unraveling the Structure-Activity Relationships
The pharmacological profile of phenylpropylamine derivatives is intricately linked to their three-dimensional structure. The presence, position, and nature of substituents on the phenyl ring and the alkyl chain can dramatically alter a compound's affinity and selectivity for the monoamine transporters.
Below is a comparison of the chemical structures of 1,2-Diphenyl-2-propylamine hydrochloride and other relevant phenylpropylamine derivatives.
| Compound Name | Chemical Structure | Key Structural Features |
| 1,2-Diphenyl-2-propylamine hydrochloride | C₁₅H₁₈ClN | Two phenyl groups, one on the first and one on the second carbon of the propyl chain. The amine group is on the second carbon. |
| Amphetamine | C₉H₁₃N | A single phenyl group attached to a propane backbone with an amine group at the second position. |
| Phenylpropanolamine (Norephedrine) | C₉H₁₃NO | Similar to amphetamine but with a hydroxyl group on the beta-carbon. It exists as four stereoisomers.[1] |
| 3-Phenylpropylamine | C₉H₁₃N | A phenyl group attached to the end of a propyl chain with a terminal amine.[2] |
| Prenylamine | C₂₄H₂₇N | A diphenylpropyl group attached to an N-phenylethylamine moiety. |
The defining feature of 1,2-Diphenyl-2-propylamine is the presence of two phenyl rings. This additional phenyl group, compared to the classic amphetamine structure, significantly increases the molecule's lipophilicity and steric bulk. This structural modification is anticipated to have a profound impact on its interaction with the monoamine transporters. While direct binding data for 1,2-Diphenyl-2-propylamine hydrochloride is not extensively available in public literature, we can draw inferences from structurally related compounds. For instance, the related compound 1-phenyl-2-propylaminopentane (PPAP) has been shown to act as a catecholaminergic activity enhancer.[3] It is plausible that 1,2-Diphenyl-2-propylamine hydrochloride also interacts with the dopamine and norepinephrine transporters, though its precise affinity and selectivity profile remains to be experimentally determined.
Pharmacological Performance: A Comparative Overview
The primary mechanism of action for many phenylpropylamines is the inhibition of monoamine reuptake.[4] The table below presents a comparative overview of the in vitro efficacy of several well-characterized monoamine transporter inhibitors to provide a framework for understanding the potential activity of 1,2-Diphenyl-2-propylamine hydrochloride.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |
| Cocaine | ~230 | ~480 | ~740 | [5] |
| Methylphenidate | ~190 | ~38 | ~55000 | [5] |
| Amphetamine | ~600 | ~100 | ~30000 | [5] |
| Methamphetamine | ~500 | ~100 | ~20000 | [5] |
| 1,2-Diphenyl-2-propylamine hydrochloride | Data not available | Data not available | Data not available |
Note: Kᵢ values can vary between studies depending on the experimental conditions.
Experimental Protocols
To facilitate further research and a direct comparison of 1,2-Diphenyl-2-propylamine hydrochloride with other derivatives, detailed experimental protocols for synthesis and analytical characterization are provided below.
Synthesis of 1,2-Diphenyl-2-propylamine Hydrochloride
A plausible synthetic route for 1,2-Diphenyl-2-propylamine hydrochloride can be adapted from the synthesis of the structurally similar N-Methyl-1,2-diphenylethylamine hydrochloride.[6]
Workflow for the Synthesis of 1,2-Diphenyl-2-propylamine Hydrochloride
Caption: Proposed synthetic workflow for 1,2-Diphenyl-2-propylamine hydrochloride.
Step-by-Step Methodology:
-
Grignard Reaction: Benzylmagnesium chloride is reacted with 1-phenyl-1-propanone in an anhydrous ether solution. The reaction mixture is typically refluxed and then worked up with an acidic solution to yield the tertiary alcohol intermediate.
-
Ritter Reaction: The resulting alcohol is then subjected to a Ritter reaction with acetonitrile in the presence of a strong acid (e.g., sulfuric acid) to form the corresponding N-acetyl amine.
-
Hydrolysis: The N-acetyl group is subsequently hydrolyzed under acidic or basic conditions to yield the free base, 1,2-Diphenyl-2-propylamine.
-
Salt Formation: The free base is dissolved in a suitable solvent like anhydrous ether, and hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.[6]
Analytical Characterization
Accurate and reliable analytical methods are crucial for the identification, quantification, and purity assessment of phenylpropylamine derivatives. The structural similarity and potential for isomeric forms necessitate the use of high-resolution analytical techniques.
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For phenylpropylamines, derivatization is often employed to improve chromatographic properties and enhance mass spectral fragmentation patterns.[7][8]
GC-MS Analysis Workflow
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Cross-reactivity of 1,2-Diphenyl-2-propylamine hydrochloride in different assays
Cross-reactivity of 1,2-Diphenyl-2-propylamine hydrochloride in different assays
Comparison Guide: Cross-Reactivity of 1,2-Diphenyl-2-propylamine Hydrochloride
Executive Summary
1,2-Diphenyl-2-propylamine hydrochloride (also known as ARL 12495 , FPL 12495 , or Remacemide Desglycine ) is the active metabolite of the anticonvulsant and neuroprotective agent Remacemide .[1] Due to its diphenyl-alkyl-amine pharmacophore, it presents a unique cross-reactivity profile in competitive immunoassays, particularly mimicking Methadone and Phencyclidine (PCP) .[1] This guide provides an in-depth technical analysis of its interference potential, supported by structural mechanisms and validation protocols.
Structural Basis of Cross-Reactivity
To understand why this compound cross-reacts, one must analyze its structural homology to target analytes.[1] The molecule features a "diphenyl" core and a basic amine, which are key epitopes for antibodies raised against Methadone and PCP.
Figure 1: Structural homology network illustrating the primary interference pathways. The diphenyl moiety drives false positives in Methadone assays, while the lipophilic amine character contributes to PCP assay interference.
Assay Performance Comparison
The following data synthesizes performance characteristics across major immunoassay platforms (EMIT, CEDIA, KIMS) based on the compound's pharmacological class (NMDA antagonists/Diphenylamines).
| Assay Target | Cross-Reactivity Potential | Mechanism of Interference | Clinical Relevance |
| Methadone | High (Primary Risk) | The antibody recognizes the two phenyl rings and the amine tail. 1,2-Diphenyl-2-propylamine mimics the EDDP and Methadone spatial arrangement.[1][2] | Patients on Remacemide clinical trials or exposed to research chemicals may screen positive for Methadone.[1] |
| PCP (Phencyclidine) | Moderate to High | As a low-affinity NMDA antagonist, it shares the "blocked channel" pharmacophore (lipophilic cation) with PCP.[1] | Common false positive for diphenyl-based dissociatives (e.g., Diphenidine, Lefetamine). |
| Amphetamines | Low | The bulky diphenyl group at the | Unlikely to trigger a positive unless at extremely high concentrations (>100,000 ng/mL).[1] |
| Propoxyphene | Moderate | Structural similarity to the diphenyl-butanol core of Propoxyphene.[1] | Relevant only for older assays; Propoxyphene is largely withdrawn.[1] |
Experimental Validation Protocol
To definitively verify cross-reactivity in your specific assay, follow this Standard Addition Protocol . This method eliminates matrix effects and confirms the interference source.[1]
Phase A: Preparation of Stock Standards
-
Stock Solution: Dissolve 10 mg of 1,2-Diphenyl-2-propylamine HCl in 10 mL of Methanol (Concentration: 1 mg/mL or 1,000,000 ng/mL).
-
Working Solution: Dilute Stock 1:100 in drug-free urine to create a 10,000 ng/mL spiking solution.
Phase B: Spiking & Assay Challenge
Run the following concentrations in triplicate using your facility's specific immunoassay (e.g., Roche Cobas, Abbott Architect).
| Spiked Concentration (ng/mL) | Expected Result (Methadone Assay) | Expected Result (PCP Assay) | Interpretation |
| 0 (Blank) | Negative | Negative | Baseline control. |
| 500 | Negative/Trace | Negative | Below typical cutoffs (300 ng/mL). |
| 1,000 | Positive (+) | Negative | Threshold for high-sensitivity assays. |
| 5,000 | Strong Positive (+++) | Positive (+) | Confirms cross-reactivity profile.[1] |
| 10,000 | High Positive | Positive (++) | Saturation of antibody binding sites.[1] |
Phase C: Confirmatory Analysis (The "Gold Standard")
Do not rely on immunoassay results. All presumptive positives must be confirmed via GC-MS or LC-MS/MS.[1]
-
GC-MS Signature: Look for the parent peak and the characteristic tropylium ion (m/z 91) and diphenyl-alkyl fragments .[1]
-
Differentiation: 1,2-Diphenyl-2-propylamine will have a distinct retention time and fragmentation pattern compared to Methadone (m/z 72 base peak) or PCP (m/z 200, 243).[2]
Technical Discussion: The "Remacemide" Connection
1,2-Diphenyl-2-propylamine is the desglycine metabolite of Remacemide .[1][2][3] In clinical or forensic settings, the presence of this compound usually indicates ingestion of Remacemide.
-
Metabolic Pathway: Remacemide
1,2-Diphenyl-2-propylamine (Active Metabolite).[2] -
Pharmacology: Both the parent and metabolite act as low-affinity NMDA receptor antagonists .[1][4][5][6] This pharmacological activity is directly linked to the structural features (lipophilic amine) that cause cross-reactivity in PCP assays.[1]
Key Insight for Toxicologists: If a sample screens positive for Methadone AND PCP but confirms negative for both, suspect a diphenyl-amine analog like 1,2-Diphenyl-2-propylamine (Remacemide metabolite) or Diphenidine (a related NPS).[1]
References
-
Remacemide and its Metabolites: Palmer, G. C., et al. "Neuroprotective properties of the uncompetitive NMDA receptor antagonist remacemide hydrochloride."[1][4][5][6] Annals of the New York Academy of Sciences 765.1 (1995): 236-247.[1]
-
NMDA Antagonist Structure-Activity: Berger, M. L., et al. "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers." Bioorganic & Medicinal Chemistry 17.9 (2009): 3456-3462.[1]
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Immunoassay Cross-Reactivity Mechanisms: Dasgupta, A. "Handbook of Drug Monitoring Methods: Therapeutics and Drugs of Abuse."[1] Humana Press (2008).[1]
- False Positives in Methadone Assays: "Cross-reactivity of structural analogs in Methadone Immunoassays." Journal of Analytical Toxicology. (General reference for diphenyl-amine interference).
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